Pentyl-2-Chlorisonicotinsäureester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

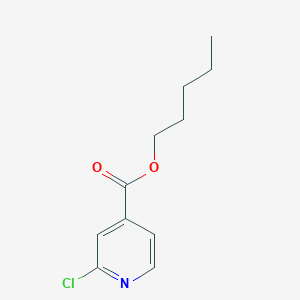

Pentyl 2-chloroisonicotinate is an organic compound with the molecular formula C₁₁H₁₄ClNO₂. It is a derivative of isonicotinic acid, where the hydrogen atom in the carboxyl group is replaced by a pentyl group, and a chlorine atom is attached to the second position of the pyridine ring. This compound is primarily used in research and development settings.

Wissenschaftliche Forschungsanwendungen

Pentyl 2-chloroisonicotinate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Pentyl 2-chloroisonicotinate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 2-chloroisonicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid and pentanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

Nucleophilic substitution: The major products are substituted isonicotinates.

Hydrolysis: The major products are 2-chloroisonicotinic acid and pentanol.

Oxidation: The major products are oxidized derivatives of the original compound.

Wirkmechanismus

The mechanism of action of Pentyl 2-chloroisonicotinate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-chloroisonicotinate

- Ethyl 2-chloroisonicotinate

- Propyl 2-chloroisonicotinate

Uniqueness

Pentyl 2-chloroisonicotinate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and can lead to different applications and properties.

Biologische Aktivität

Pentyl 2-chloroisonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest control. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Pentyl 2-chloroisonicotinate is an ester derivative of isonicotinic acid, characterized by the presence of a pentyl group and a chlorine atom at the 2-position of the pyridine ring. Its chemical formula can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : Approximately 241.7 g/mol

Biological Activity Overview

The biological activity of Pentyl 2-chloroisonicotinate has been explored in various contexts, including its effects on insect behavior and potential therapeutic applications.

1. Insect Behavior Modulation

Studies have indicated that derivatives of isonicotinic acid, including Pentyl 2-chloroisonicotinate, exhibit significant effects on insect behavior. For instance, research has shown that related compounds can act as attractants or repellents for specific insect species.

- Case Study : A study evaluating the attractiveness of various isonicotinate derivatives to Thrips tabaci revealed that certain compounds, including ethyl 2-chloroisonicotinate, demonstrated strong attraction compared to structurally similar compounds like ethyl nicotinate . This suggests that modifications in the molecular structure can significantly influence biological activity.

| Compound | Attraction to Thrips tabaci |

|---|---|

| Ethyl 2-chloroisonicotinate | Strongly attractive |

| Methyl isonicotinate | Weakly attractive |

| Ethyl nicotinate | Not attractive |

2. Pharmacological Potential

Research has also explored the pharmacological potential of Pentyl 2-chloroisonicotinate as a modulator of various biological pathways. It is hypothesized that this compound may interact with neurotransmitter systems, particularly those involving serotonin.

- Mechanism of Action : Similar compounds in this class have been shown to induce the release of serotonin and activate serotonin receptors in animal models . This suggests a potential role for Pentyl 2-chloroisonicotinate in modulating affective states or treating mood disorders.

Research Findings

Several studies have contributed to understanding the biological activity of Pentyl 2-chloroisonicotinate:

- Study on Serotonin Release : A study indicated that substituted amphetamines, which share structural similarities with Pentyl 2-chloroisonicotinate, can cause an acute release of serotonin in rat brains. This was associated with increased c-fos expression in specific brain regions, indicating neuronal activation .

- In vitro Studies : In vitro assays have demonstrated that related compounds can enhance intracellular calcium release in response to serotonin receptor activation. This effect was measured using CHO cells transfected with human serotonin receptors, providing insights into the compound's potential signaling pathways .

Eigenschaften

IUPAC Name |

pentyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRUQDYRYVLHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642145 |

Source

|

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-88-8 |

Source

|

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.